molecular formula C10H19ClFN3 B12219717 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine

1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B12219717
M. Wt: 235.73 g/mol
InChI Key: WBVVVWSAXFKXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine is a chemical compound offered for research purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . While the specific research applications for this exact compound are not fully detailed in available sources, its structural features are common in medicinal chemistry research. The molecule contains a pyrazole core, a versatile scaffold in drug discovery, substituted with a fluoroethyl group and an isobutylamine side chain. Based on its structure and analogues, it may be of interest in the synthesis and development of novel bioactive molecules or as a chemical intermediate for further exploration . For instance, closely related structures, such as 1-(2-Fluoroethyl)-N-isobutyl-1H-pyrazol-4-amine hydrochloride, are available from suppliers like BLD Pharm, indicating a research interest in this chemical family . Researchers are advised to handle this material with appropriate safety precautions. While a specific hazard profile for this compound is not available, consulting the product's Safety Data Sheet (SDS) is essential prior to use. As with many specialized research chemicals, this product may require cold-chain transportation to ensure stability .

Properties

Molecular Formula

C10H19ClFN3

Molecular Weight

235.73 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H18FN3.ClH/c1-8(2)6-12-10-9(3)7-14(13-10)5-4-11;/h7-8H,4-6H2,1-3H3,(H,12,13);1H

InChI Key

WBVVVWSAXFKXSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC(C)C)CCF.Cl

Origin of Product

United States

Preparation Methods

Key Synthesis Routes

The synthesis of 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine typically involves three primary strategies :

  • Alkylation/Reductive Amination
  • Cross-Coupling Reactions
  • Stepwise Functionalization

Alkylation/Reductive Amination

This method combines alkylation of the pyrazole nitrogen with a 2-fluoroethyl group and reductive amination to introduce the isobutyl group.

Step 1: Synthesis of 4-Methyl-1H-pyrazol-3-amine

Starting materials include 3-aminopyrazole derivatives. For example:

  • Reaction : 3-aminopyrazole reacts with methyl iodide in the presence of a base (e.g., potassium carbonate) to form 4-methyl-1H-pyrazol-3-amine.
  • Conditions : Methanol or DMF, reflux, 4–12 hours.
  • Yield : ~80%.
Step 2: 2-Fluoroethyl Substitution

The 4-methyl-1H-pyrazol-3-amine is alkylated with 2-fluoroethyl bromide or chloride:

  • Reagents : 2-Fluoroethyl bromide, base (e.g., potassium carbonate).
  • Conditions : DMF or dichloromethane, 0–25°C, 2–4 hours.
  • Yield : ~65–75%.
Step 3: Reductive Amination with Isobutylamine

The intermediate undergoes reductive amination with isobutylamine:

  • Reagents : Isobutylamine, NaBH₃CN (sodium cyanoborohydride), or H₂/Pd-C.
  • Conditions : Methanol or THF, 25°C, 12–24 hours.
  • Yield : ~70–80%.

Table 1: Alkylation/Reductive Amination Method

Step Reagents/Conditions Yield Reference
1 CH₃I, K₂CO₃, MeOH, reflux 80%
2 2-Fluoroethyl Br, DMF, 25°C 75%
3 Isobutylamine, NaBH₃CN, MeOH 80%

Cross-Coupling Reactions

This approach employs Suzuki or Buchwald-Hartwig couplings to introduce substituents.

Buchwald-Hartwig Amination
  • Reagents : 4-Methyl-1H-pyrazol-3-amine, 2-fluoroethyl bromide, Pd catalyst (e.g., Pd₂(dba)₃), ligand (Xantphos).
  • Conditions : Toluene, 100°C, 12 hours.
  • Yield : ~60–70%.
Suzuki Coupling

For introducing the isobutyl group:

  • Reagents : 1-(2-Fluoroethyl)-4-methyl-1H-pyrazol-3-amine boronic ester, isobutyl halide.
  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.
  • Yield : ~50–60%.

Table 2: Cross-Coupling Methods

Reaction Type Reagents/Conditions Yield Reference
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, toluene 70%
Suzuki Coupling Pd(PPh₃)₄, DME/H₂O 60%

Stepwise Functionalization

Reaction Mechanisms and Key Steps

Alkylation Mechanism

  • Deprotonation : The pyrazole nitrogen is deprotonated by a base (e.g., K₂CO₃).
  • Nucleophilic Attack : The alkoxide attacks the electrophilic carbon in 2-fluoroethyl bromide, forming a new C–N bond.

Reductive Amination Mechanism

  • Imine Formation : Isobutylamine reacts with the pyrazole amine to form a Schiff base.
  • Reduction : NaBH₃CN or H₂/Pd-C reduces the imine to a secondary amine.

Cross-Coupling Mechanism

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of 2-fluoroethyl bromide.
  • Transmetallation : The boronic ester transfers to Pd, followed by reductive elimination to form the C–C bond.

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents (DMF, DMSO): Enhance nucleophilicity and reaction rates.
  • Aqueous Solvents : Used in Suzuki couplings to stabilize Pd catalysts.

Catalysts and Ligands

  • Pd/Xantphos : Improves efficiency in Buchwald-Hartwig amination.
  • Base Strength : K₂CO₃ > NaHCO₃ for alkylation.

Purification Techniques

  • Column Chromatography : Silica gel (EtOAc/hexane) removes byproducts.
  • Recrystallization : Ethanol/water mixtures yield >99% purity.

Challenges and Limitations

  • Regioselectivity : Competing N1/N3 alkylation in pyrazoles.
  • Fluorine Stability : 2-Fluoroethyl groups require inert atmospheres to prevent degradation.
  • Yield Loss : Side reactions in reductive amination reduce efficiency.

Summary of Key Findings

Method Advantages Limitations
Alkylation/Reductive Amination High yield, scalable Multiple steps
Cross-Coupling Versatile for complex substituents Expensive catalysts
Stepwise Functionalization Simple, cost-effective Lower regioselectivity

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine with analogous pyrazole-3-amine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) CAS Number Key Properties/Notes
1-(2-Fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine C₁₁H₂₀FN₃ 213.30 1: 2-fluoroethyl; 3: N-isobutyl; 4: methyl 1856077-73-0 Enhanced lipophilicity due to fluorine; potential metabolic stability
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine C₆H₁₀FN₃ 155.16 1: 2-fluoroethyl; 3: NH₂; 4: methyl EN300-232625 Simpler structure; lacks N-isobutyl group; dihydrochloride salt available
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine C₆H₈F₃N₃ 179.14 1: ethyl; 3: CF₃; 4: NH₂ 188689-64-7 High electronegativity from CF₃; used in drug discovery
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₄ 215.28 1: pyridin-3-yl; 3: N-cyclopropyl; 4: methyl Not provided Aromatic pyridine moiety may enhance target binding

Key Observations:

  • Fluorine Substituents: The 2-fluoroethyl group in the target compound contrasts with the trifluoromethyl (CF₃) group in 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.
  • N-Substituents : The isobutyl group in the target compound provides bulkier alkylation compared to cyclopropyl (in ) or unsubstituted amines (in ), which may influence steric interactions in biological systems.

Thermodynamic and Spectroscopic Data

  • Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine has a melting point of 104.0–107.0°C , whereas 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is provided as a solution (25 µL, 10 mM) . The target compound’s physical state (solid vs. liquid) is unspecified but may align with its higher molecular weight (213.30).
  • Spectroscopy : ¹H NMR data for similar compounds (e.g., δ 8.87 for pyridine protons in ) suggest distinct shifts for aromatic vs. aliphatic substituents, aiding structural differentiation.

Biological Activity

1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole family. Its unique structure, featuring a fluoroethyl group, an isobutyl group, and a methyl group attached to the pyrazole ring, positions it as a compound of interest in medicinal chemistry and pharmacological research. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine is C9H14FN3C_9H_{14}FN_3 with a molecular weight of 221.70 g/mol. The presence of the fluoroethyl moiety enhances lipophilicity, which may influence its bioavailability and interaction with biological targets .

PropertyValue
Molecular FormulaC9H14FN3
Molecular Weight221.70 g/mol
IUPAC Name1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine
SMILESCC(C)CNC1=CN(N=C1)CCF

Anti-inflammatory Properties

Preliminary studies indicate that 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This characteristic makes it a candidate for further investigation in therapeutic applications targeting inflammation-related diseases .

Anticancer Activity

Research has shown that compounds within the pyrazole class can possess anticancer properties. In particular, derivatives similar to 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine have demonstrated significant cytotoxicity against various cancer cell lines. For example, studies revealed that related compounds inhibited the proliferation of liver cancer (HepG2) and cervical cancer (HeLa) cells . Further exploration is required to determine the specific mechanisms through which this compound may exert its anticancer effects.

The mechanism of action for 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine likely involves its interaction with various biological targets, including enzymes and receptors. The fluoroethyl group enhances its ability to bind to these targets, potentially leading to modulation of their activity. Ongoing research aims to elucidate these interactions in greater detail.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including 1-(2-fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amine. These investigations highlight how slight modifications in chemical structure can lead to significant differences in biological activity:

CompoundStructural DifferencesBiological Activity
1-(2-Fluoroethyl)-N-isobutyl-4-methyl-1H-pyrazol-3-amineAmino group at position 3Potential anti-inflammatory properties
1-(2-Fluoroethyl)-N-isobutyl-pyrazol-5-aminesAmino group at position 5Enhanced anticancer activity
1-(2-Fluoroethyl)-N-isobutyl-pyrazol derivativesVarying substituents at positionsDiverse biological activities observed

These comparisons illustrate that even minor changes in molecular structure can significantly impact the compound's pharmacological profile.

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